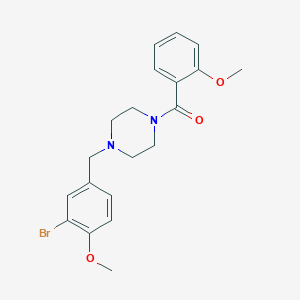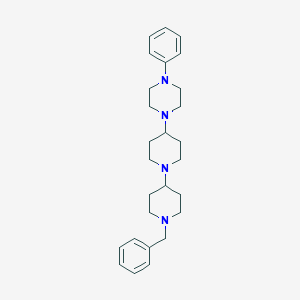
1'-Benzyl-4-(4-phenylpiperazin-1-yl)-1,4'-bipiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1'-Benzyl-4-(4-phenylpiperazin-1-yl)-1,4'-bipiperidine, also known as BPPB, is a chemical compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry. BPPB is a highly potent and selective ligand for the sigma-1 receptor, which is a protein that is involved in various physiological and pathological processes.
Mecanismo De Acción
1'-Benzyl-4-(4-phenylpiperazin-1-yl)-1,4'-bipiperidine is a highly potent and selective ligand for the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in various physiological and pathological processes, including pain perception, memory, and mood regulation. This compound binds to the sigma-1 receptor and modulates its activity, leading to the observed effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, as well as to modulate the activity of various neurotransmitter systems. This compound has also been shown to have analgesic effects and to improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1'-Benzyl-4-(4-phenylpiperazin-1-yl)-1,4'-bipiperidine has several advantages for use in lab experiments. It is a highly potent and selective ligand for the sigma-1 receptor, which makes it a useful tool for investigating the role of this receptor in various physiological and pathological processes. This compound is also relatively easy to synthesize and has been shown to have good pharmacokinetic properties.
One limitation of this compound is that it is a relatively new compound, and its long-term safety and efficacy have not been fully established. Additionally, this compound has been shown to have some off-target effects, which may complicate its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1'-Benzyl-4-(4-phenylpiperazin-1-yl)-1,4'-bipiperidine. One area of interest is the potential use of this compound in the treatment of depression, anxiety, and addiction. This compound has been shown to have promising effects in animal models of these disorders, and further research is needed to determine its potential clinical applications.
Another area of interest is the role of the sigma-1 receptor in pain perception and analgesia. This compound has been shown to have potent analgesic effects, and further research is needed to determine the mechanisms underlying these effects.
Finally, the potential use of this compound as a neuroprotective agent is an area of interest. This compound has been shown to have protective effects in animal models of neurodegenerative diseases, and further research is needed to determine its potential clinical applications.
Conclusion
In conclusion, this compound (this compound) is a highly potent and selective ligand for the sigma-1 receptor. It has been extensively studied for its potential applications in various fields of scientific research, including neuroprotection, anti-inflammatory effects, and analgesia. This compound has several advantages for use in lab experiments, but its long-term safety and efficacy have not been fully established. Future research on this compound may lead to the development of novel treatments for various physiological and pathological processes.
Métodos De Síntesis
The synthesis of 1'-Benzyl-4-(4-phenylpiperazin-1-yl)-1,4'-bipiperidine involves the reaction of 1,4-dibromobutane with N-benzyl-4-phenylpiperazine in the presence of sodium hydride. The resulting intermediate is then reacted with 1,4-diaminobutane to yield this compound. The synthesis of this compound is relatively simple and can be carried out in a few steps with high yield.
Aplicaciones Científicas De Investigación
1'-Benzyl-4-(4-phenylpiperazin-1-yl)-1,4'-bipiperidine has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have neuroprotective, anti-inflammatory, and analgesic effects. This compound has also been investigated for its potential applications in the treatment of depression, anxiety, and addiction.
Propiedades
Fórmula molecular |
C27H38N4 |
|---|---|
Peso molecular |
418.6 g/mol |
Nombre IUPAC |
1-[1-(1-benzylpiperidin-4-yl)piperidin-4-yl]-4-phenylpiperazine |
InChI |
InChI=1S/C27H38N4/c1-3-7-24(8-4-1)23-28-15-11-26(12-16-28)29-17-13-27(14-18-29)31-21-19-30(20-22-31)25-9-5-2-6-10-25/h1-10,26-27H,11-23H2 |
Clave InChI |
UJBZXBZAGHNLHF-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4)CC5=CC=CC=C5 |
SMILES canónico |
C1CN(CCC1N2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4)CC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B247464.png)


![3-{[4-(3-methoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B247468.png)
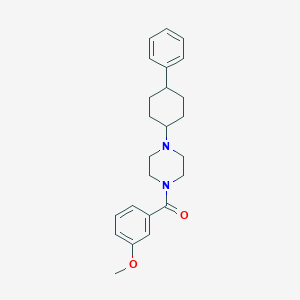
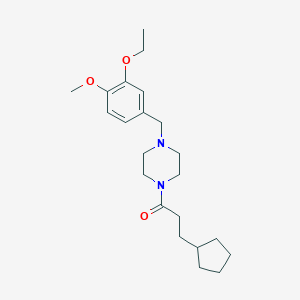
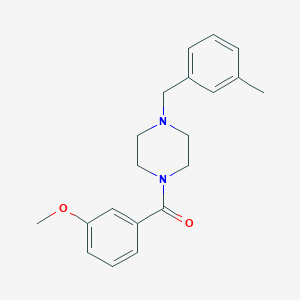
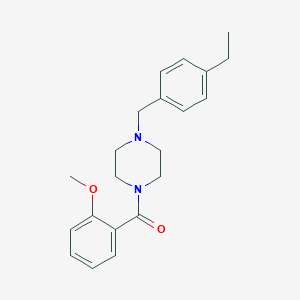
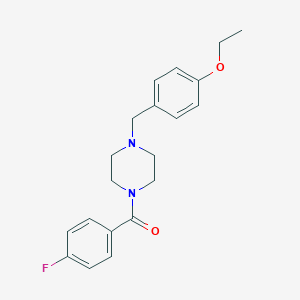
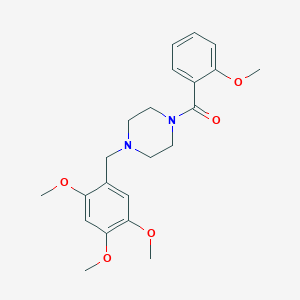
![1-(2,3-Dimethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247480.png)
